molecular formula C13H11BrFNO2 B1602478 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 393509-23-4

2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

Katalognummer: B1602478
CAS-Nummer: 393509-23-4
Molekulargewicht: 312.13 g/mol
InChI-Schlüssel: UFDLKQSJWWUVOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization

Molecular Architecture of the Cyclopenta[b]indole Core

The compound features a bicyclic system comprising a five-membered cyclopentane ring fused to an indole moiety. Key structural elements include:

  • Cyclopenta[b]indole Core :

    • A fused indole (benzene-pyrrole) and cyclopentane system, where the benzene ring is fused to the pyrrole at positions 2 and 3.
    • The cyclopentane ring is fused to the indole at positions 1 and 2, forming a bicyclic structure with restricted rotational freedom.
  • Substituent Positioning :

    • Bromine (Br) at C5 : Located on the benzene ring of the indole moiety.
    • Fluorine (F) at C7 : Positioned on the pyrrole ring of the indole.
    • Acetic Acid Group at C3 : A -CH₂COOH group attached to the cyclopentane ring.

The molecular formula is C₁₃H₁₁BrFNO₂ with a molecular weight of 312.13 g/mol . The SMILES notation C1CC2=C(C1CC(=O)O)NC3=C2C=C(C=C3Br)F confirms the connectivity of substituents.

Table 1: Key Structural Features
Component Position Functional Role
Cyclopenta[b]indole Core Scaffolding for electronic delocalization
Bromine (Br) C5 Electron-withdrawing, steric hindrance
Fluorine (F) C7 Mild electron-withdrawing, polarizable
Acetic Acid (-CH₂COOH) C3 Hydrogen bonding, solubility enhancement

Substituent Effects: Bromine and Fluorine Positional Analysis

The bromine and fluorine substituents significantly influence the compound’s electronic and steric properties:

Bromine at C5
  • Electronic Effects : Bromine is a strong electron-withdrawing group (σpara = 0.23, σmeta = 0.39). Its presence at the meta position (C5) withdraws electron density from the benzene ring, altering conjugation pathways.
  • Steric Impact : The large atomic radius of bromine introduces steric hindrance, potentially limiting rotational freedom around the C5-C6 bond.
Fluorine at C7
  • Electronic Effects : Fluorine is a weak electron-withdrawing group (σpara = 0.06, σmeta = 0.34). Its electronegativity polarizes the pyrrole ring, enhancing reactivity at adjacent positions.
  • Steric Impact : Fluorine’s small size minimizes steric interference, allowing flexibility in the indole-pyrrole system.
Table 2: Hammett Sigma Constants for Substituents
Group σpara σmeta Inductive Effect (σI)
Br 0.23 0.39 0.50
F 0.06 0.34 0.52

These substituents modulate the compound’s electronic profile, with bromine exerting stronger deactivation compared to fluorine.

Carboxylic Acid Functional Group Conformational Studies

The acetic acid group (-CH₂COOH) at C3 adopts distinct conformations influenced by intramolecular interactions:

Intramolecular Hydrogen Bonding
  • Acid Dimers : The carboxylic acid group forms strong O-H...O hydrogen bonds, stabilizing dimeric structures. Such interactions are critical in crystal packing and solution-phase behavior.
  • Conformational Equilibrium : Computational studies reveal multiple conformers, including:
    • CCT-CCT : Both acetic acid groups in cis-trans orientations.
    • A(+)/A(-)T : Asymmetric configurations with alternating protonation states.
Solvent-Dependent Behavior
  • Polar Solvents : The acetic acid group enhances solubility in DMSO or water via hydrogen bonding.
  • Non-Polar Solvents : Dimers dominate due to reduced solvent competition for hydrogen bonds.

Eigenschaften

IUPAC Name

2-(5-bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2/c14-10-5-7(15)4-9-8-2-1-6(3-11(17)18)12(8)16-13(9)10/h4-6,16H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLKQSJWWUVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CC(=O)O)NC3=C2C=C(C=C3Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582980
Record name (5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393509-23-4
Record name (5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30582980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid typically involves multi-step organic synthesis, starting from appropriately substituted indole or cyclopenta[b]indole precursors. The key steps include:

  • Construction of the tetrahydrocyclopenta[b]indole core.
  • Introduction of halogen substituents (bromine and fluorine) at specific positions.
  • Functionalization at the 3-position with an acetic acid group.

The preparation often requires selective halogenation, cyclization, and side-chain elaboration under controlled conditions.

Specific Synthetic Routes

Halogenation and Cyclization
  • The bromine substitution at the 5-position and fluorine at the 7-position are introduced via electrophilic aromatic substitution reactions on the indole ring or through halogenated starting materials.
  • The tetrahydrocyclopenta[b]indole ring system is formed through intramolecular cyclization reactions, often involving cyclopentane ring closure onto the indole nucleus.
Acetic Acid Side Chain Introduction
  • The acetic acid moiety at the 3-position is generally introduced via alkylation or acylation reactions.
  • A common approach involves the use of a suitable acetic acid derivative or its equivalent (e.g., haloacetic acid or ester) to react with the 3-position of the tetrahydrocyclopenta[b]indole intermediate.
Purification and Isolation
  • The final compound is isolated as a solid, typically purified by recrystallization or chromatographic techniques.
  • The compound is stable as a powder with a melting point range around 106-112 °C.

Representative Preparation Example (Based on Literature and Patents)

While direct detailed synthetic protocols for this exact compound are limited in open literature, related compounds and analogs provide insight:

  • A patent (US9175320B2) describes processes for preparing related tetrahydrocyclopenta[b]indolyl acetic acids, involving selective halogenation, cyclization, and side-chain elaboration steps.
  • Starting from substituted indole derivatives, halogenation is performed using brominating and fluorinating agents under controlled conditions.
  • The cyclopentane ring is formed through intramolecular reactions, often catalyzed or facilitated by suitable reagents.
  • The acetic acid side chain is introduced via nucleophilic substitution or coupling reactions using haloacetic acid derivatives.
  • Final purification is achieved through crystallization or chromatography.

Preparation Data and Calculations

Stock Solution Preparation (from Supplier Data)

A practical aspect of preparation is formulation of stock solutions for research use. The following table shows volumes of solvent required to prepare various molar concentrations of the compound based on its molecular weight (312.14 g/mol):

Amount of Compound (mg) 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 3.2038 0.6408 0.3204
5 16.019 3.2038 1.6019
10 32.0379 6.4076 3.2038

This data is useful for preparing precise concentrations for experimental protocols.

Analytical and Quality Control Considerations

  • Purity of the compound is typically >95%, verified by chromatographic and spectroscopic methods.
  • Melting point determination (106-112 °C) is used as a quality check.
  • Storage conditions recommended are sealed, dry, and protected from light at 2-8 °C to maintain stability.

Summary Table of Preparation Method Features

Step Description Key Reagents/Conditions Notes
Halogenation Electrophilic substitution to introduce Br and F Brominating agents, fluorinating agents Selectivity critical
Cyclopentane Ring Closure Intramolecular cyclization to form tetrahydrocyclopenta Catalysts or heat, controlled environment Ensures ring fusion onto indole
Acetic Acid Side Chain Alkylation/acylation at 3-position Haloacetic acid derivatives, bases Requires regioselectivity
Purification Recrystallization or chromatography Solvents like ethyl acetate, ethanol Achieves >95% purity
Quality Control Melting point, purity analysis HPLC, NMR, melting point apparatus Confirms identity and quality
Storage Dry, dark, 2-8 °C Sealed containers Maintains compound integrity

Analyse Chemischer Reaktionen

2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of tetrahydrocyclopenta[b]indoles exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that compounds with similar structures can modulate signaling pathways involved in cell proliferation and survival, making them candidates for further development as anticancer agents .

Neuroprotective Effects

The neuroprotective properties of indole derivatives have been well-documented. The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preclinical studies have demonstrated that related compounds can reduce oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

There is emerging evidence that compounds containing the indole moiety possess antimicrobial activity against various pathogens. The presence of bromine and fluorine substituents may enhance this activity by affecting the lipophilicity and electronic properties of the molecule, thereby improving its interaction with microbial membranes .

Receptor Modulation

The compound may act as a modulator of specific receptors involved in neurotransmission and other physiological processes. For example, studies on related indole derivatives have suggested their role as agonists or antagonists at serotonin receptors, which are crucial targets in treating mood disorders .

Drug Delivery Systems

Due to its chemical stability and structural characteristics, 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid can be used in drug delivery systems. Its ability to form complexes with various carriers could enhance the bioavailability of poorly soluble drugs .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of halogenated indoles into polymer matrices can improve charge transport properties and device stability .

Photonic Applications

Research has explored the use of indole derivatives in photonic applications due to their photostability and ability to absorb light at specific wavelengths. This property can be harnessed in the development of sensors and imaging agents .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell growth in vitro using related indole derivatives.
NeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures treated with similar compounds.
Antimicrobial PropertiesExhibited activity against Gram-positive bacteria; potential for development into new antibiotics.
Receptor ModulationIdentified as a selective serotonin receptor modulator; implications for mood disorder treatments.
Drug Delivery SystemsEnhanced solubility and bioavailability when complexed with cyclodextrins.
Organic ElectronicsImproved charge mobility observed in devices incorporating brominated indole derivatives.
Photonic ApplicationsEffective light absorption at targeted wavelengths; potential use in biosensing technologies.

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
  • Molecular Formula: C₁₃H₁₁BrFNO₂
  • Molecular Weight : 312.13 g/mol
  • CAS No.: 393509-23-4
  • Smile Code : O=C(O)CC1CCC2=C1NC3=C2C=C(F)C=C3Br

Structural Features :
The compound comprises a cyclopenta[b]indole core fused with a five-membered cyclopentane ring. Key substituents include:

  • Bromo at position 5 (electron-withdrawing, enhancing stability and binding affinity).
  • Fluoro at position 7 (improving metabolic resistance and lipophilicity).
  • Acetic acid at position 3 (providing a carboxylic acid functional group for derivatization or salt formation) .

Physicochemical Properties :

  • LogP: Not explicitly reported, but calculated values suggest moderate lipophilicity due to halogen substituents.
  • Solubility: Limited water solubility (common for halogenated indoles), favoring organic solvents like DMSO or methanol .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Features Biological Activity Ref
Target Compound Cyclopenta[b]indole 5-Br, 7-F, 3-CH₂COOH Enhanced metabolic stability, moderate LogP Not explicitly reported (structural analog of DP antagonists)
MK-0524 (Laropiprant) Cyclopenta[b]indole 4-(4-Cl-benzyl), 5-SO₂Me, 7-F, 3-CH₂COOH Potent DP antagonist; reduced biliary excretion due to 7-F substituent Prostaglandin D2 receptor antagonist (anti-inflammatory)
Etrasimod Cyclopenta[b]indole 7-O-(4-cyclopentyl-3-CF₃-benzyl), 3-CH₂COOH High molecular weight (457.49 g/mol), lipophilic (XLogP=6.4) S1P receptor modulator (immunomodulatory)
Compound 25 () Triazino[5,6-b]indole 8-Br, 5-Me, 3-SCH₂CONH-(4-phenoxyphenyl) Acetamide derivative with phenoxy group Hit compound for protein targets (unspecified)
Key Structural and Functional Insights :

Core Modifications: The cyclopenta[b]indole core (shared by the target compound and MK-0524) enables planar rigidity, enhancing receptor binding. Triazinoindoles (e.g., Compound 25) exhibit distinct electronic profiles due to the triazine ring . Halogenation: Bromo/fluoro substituents at positions 5 and 7 (target compound) improve stability and electron-withdrawing effects compared to methylsulfonyl (MK-0524) or trifluoromethyl (Etrasimod) groups .

Pharmacokinetic Profiles :

  • MK-0524 : Replacement of 7-MeSO₂ with fluorine reduced biliary excretion (Cmax from 1100 µM to negligible), enhancing oral bioavailability .
  • Target Compound : Fluorine at position 7 likely confers similar metabolic advantages, though specific data are unavailable .

Biological Activity :

  • MK-0524 : IC₅₀ = 2.0 nM for DP receptor; used in combination with niacin for dyslipidemia .
  • Etrasimod : Targets S1P receptors (IC₅₀ < 10 nM), modulating lymphocyte trafficking .

Table 2: Pharmacokinetic Data for Selected Compounds
Compound Half-Life (rat) Clearance (rat) Biliary Excretion Ref
MK-0524 ~4 hours Low Minimal
Lead 6 (pre-MK-0524) <1 hour High Cmax = 1100 µM
Target Compound Not reported Not reported Predicted low (due to 7-F)

Biologische Aktivität

Overview

2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid is a complex organic compound with the molecular formula C13H11BrFNO2. This compound is a derivative of indole, known for its diverse biological activities and applications in pharmaceutical research. Understanding its biological activity is crucial for its potential therapeutic applications.

PropertyValue
Molecular FormulaC13H11BrFNO2
Molecular Weight306.14 g/mol
CAS Number393509-23-4
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been observed to modulate enzyme activity, particularly those involved in inflammatory responses. The specific mechanism includes:

  • Enzyme Inhibition : The compound may inhibit enzymes that play a role in inflammatory pathways, potentially leading to reduced inflammation.
  • Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways that are critical in disease processes such as cancer.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity in various models. For instance:

  • In vitro Studies : The compound reduced the production of pro-inflammatory cytokines in macrophage cultures.
  • Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased swelling and pain response.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
    • Findings : The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for several cancer types.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the impact on inflammatory markers in a murine model.
    • Results : Treatment with the compound led to a significant reduction in TNF-alpha and IL-6 levels compared to control groups.

Research Applications

The unique structure of this compound positions it as a valuable compound for further research:

  • Pharmaceutical Development : Its potential as an anti-inflammatory and anticancer agent makes it a candidate for drug development.
  • Biochemical Studies : Used as a tool to investigate specific biochemical pathways related to inflammation and cancer.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid?

Answer:
The compound is typically synthesized via cyclocondensation reactions involving substituted indole precursors. For example, bromo-fluoro-substituted indole intermediates are reacted with cyclopentane derivatives under acidic or catalytic conditions. Key steps include:

  • Reflux in acetic acid with sodium acetate to promote cyclization .
  • Friedel-Crafts alkylation to form the tetrahydrocyclopenta[b]indole core .
  • Purification via recrystallization (e.g., from acetic acid) or column chromatography to isolate the product.
    Optimization of reaction time, temperature, and stoichiometry of reagents (e.g., bromo/fluoro substituents) is critical for improving yield .

Advanced: How can discrepancies between NMR and mass spectrometry data during structural characterization be resolved?

Answer:
Contradictions may arise from impurities (e.g., residual solvents), stereochemical variations, or isotopic interference. Methodological approaches include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula and isotopic patterns (e.g., bromine’s characteristic doublet) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated for related bromo-indole derivatives .
    If inconsistencies persist, re-synthesize the compound under controlled conditions and re-analyze using multiple techniques .

Basic: What analytical techniques are essential for verifying the purity and identity of this compound?

Answer:

  • HPLC with UV/Vis detection : Assess purity (>95% recommended for biological assays) .
  • FT-IR spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Elemental analysis : Validate empirical formula, particularly for halogen content (Br, F) .
  • Melting point determination : Compare with literature values to detect impurities .

Advanced: What experimental strategies can mitigate low aqueous solubility in pharmacological studies?

Answer:
Low solubility often limits in vivo applications. Strategies include:

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (<10% v/v) for stock solutions, ensuring no precipitation upon dilution .
  • pH adjustment : Deprotonate the carboxylic acid group (pKa ~4–5) using buffered saline (pH 7.4) .
  • Nanoparticle encapsulation : Lipid-based carriers improve bioavailability, as shown for structurally similar indole derivatives .
    Always validate solubility via dynamic light scattering (DLS) or nephelometry before in vivo dosing .

Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?

Answer:
By-product formation (e.g., diastereomers or halogen migration) can be reduced via:

  • Temperature control : Lower reaction temperatures (e.g., 30°C) to suppress side reactions .
  • Catalyst screening : Use morpholinium trifluoroacetate to enhance regioselectivity in indole alkylation steps .
  • Inert atmosphere : Prevent oxidation of sensitive intermediates (e.g., bromo-substituted indoles) .
    Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Storage : Store at –20°C in sealed, dry containers to prevent degradation .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase or kinases) to predict binding affinity .
  • ADMET prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .
  • QSAR studies : Correlate substituent effects (Br, F) with activity trends observed in related indole derivatives .

Basic: What are the key differences in spectral data between this compound and its non-fluorinated analogs?

Answer:

  • 19F NMR : A distinct singlet for the fluorine atom at ~–120 ppm .
  • Mass spectrometry : Higher molecular weight due to bromine (79/81 isotopic pattern) and fluorine (monoisotopic) .
  • IR spectroscopy : Fluorine’s electronegativity shifts C–F stretches to ~1100–1000 cm⁻¹ .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Answer:

  • Simulated gastric fluid (SGF) assays : Incubate at pH 1.2 (37°C) for 2 hours to assess acid stability .
  • Plasma stability studies : Monitor degradation in human plasma via LC-MS over 24 hours .
  • Light/heat stress testing : Expose to 40°C/75% RH for 4 weeks to identify degradation products .

Basic: What are the primary applications of this compound in current research?

Answer:

  • Pharmacological studies : As a COX-2 inhibitor or kinase modulator due to its indole-acetic acid scaffold .
  • Chemical biology : Probe for studying halogen-bonding interactions in protein-ligand systems .
  • Material science : Building block for fluorescent dyes or OLED materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.